molecular formula C23H23FN2O2 B5421393 7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

Cat. No.: B5421393
M. Wt: 378.4 g/mol
InChI Key: ASSOEBDSZUQOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol” is a complex organic molecule. It contains a fluorophenyl group, an ethyl group, a piperidinyl group, a carbonyl group, and a quinolinol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, could impart certain chemical properties to the molecule . The fluorophenyl group could influence the molecule’s reactivity and interactions with other substances .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the fluorine atom in the fluorophenyl group could make this compound reactive, as fluorine is highly electronegative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the precautions required when handling it. As with any chemical, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future research directions involving this compound could include studying its synthesis, its reactivity, its potential uses, and its biological activity. It could also involve investigating its physical and chemical properties and how these properties influence its behavior .

Properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-20-8-2-1-6-17(20)10-9-16-5-4-14-26(15-16)23(28)19-12-11-18-7-3-13-25-21(18)22(19)27/h1-3,6-8,11-13,16,27H,4-5,9-10,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSOEBDSZUQOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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